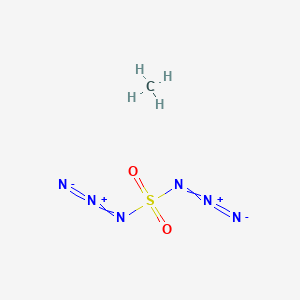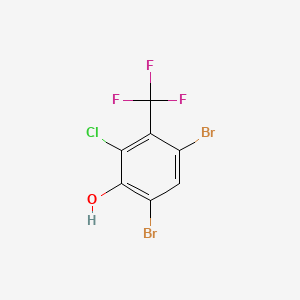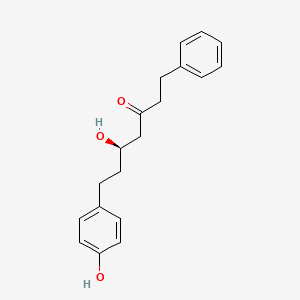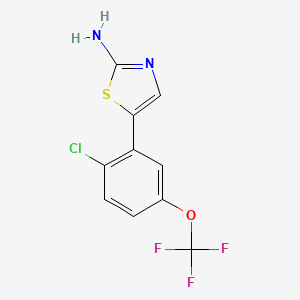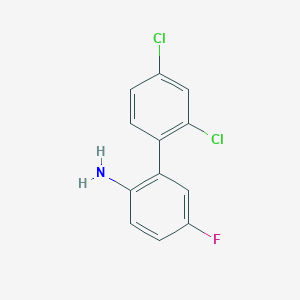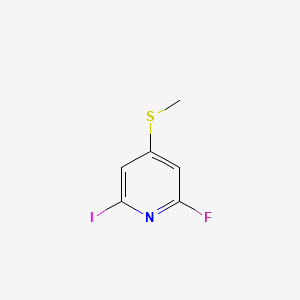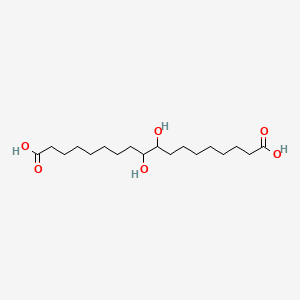
9,10-Dihydroxyoctadecanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydroxyoctadecanedioic acid is a hydroxy fatty acid with the molecular formula C18H34O6
Vorbereitungsmethoden
The synthesis of 9,10-Dihydroxyoctadecanedioic acid can be achieved through several methods. One common approach involves the use of oleic acid as a starting material. The oleic acid is first converted to 9,10-epoxystearic acid, which is then hydrolyzed to yield this compound. This process typically involves the use of hydrogen peroxide as an oxidizing agent and a catalyst such as phosphotungstic acid .
Industrial production methods often involve the use of more efficient and scalable processes. For example, the reaction of 8-chlorooctyne-1 with 1-iodo-6-chlorohexane, followed by a series of condensation, hydrolysis, and decarboxylation steps, can yield this compound in high purity .
Analyse Chemischer Reaktionen
9,10-Dihydroxyoctadecanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, sodium ethoxide, and ethyl malonate .
Oxidation: The compound can be oxidized to form 9,10-epoxystearic acid using hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups at the hydroxyl positions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can yield 9,10-epoxystearic acid, while reduction can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
9,10-Dihydroxyoctadecanedioic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various complex molecules and polymers.
Biology: The compound is studied for its potential role in biological processes and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials
Wirkmechanismus
The mechanism of action of 9,10-Dihydroxyoctadecanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 9th and 10th positions allow the compound to participate in various biochemical reactions, including enzyme-mediated processes. These interactions can influence cellular functions and metabolic pathways, making the compound a valuable tool for studying biological systems .
Vergleich Mit ähnlichen Verbindungen
9,10-Dihydroxyoctadecanedioic acid can be compared with other similar compounds, such as 9,10-dihydroxystearic acid and 9,10-epoxystearic acid. While these compounds share some structural similarities, this compound is unique due to the presence of two hydroxyl groups and its specific chemical properties .
9,10-Dihydroxystearic acid: Similar in structure but lacks the diacid functionality.
9,10-Epoxystearic acid: Contains an epoxide group instead of hydroxyl groups.
These differences make this compound a distinct compound with unique applications and properties .
Eigenschaften
CAS-Nummer |
137-21-3 |
|---|---|
Molekularformel |
C18H34O6 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
9,10-dihydroxyoctadecanedioic acid |
InChI |
InChI=1S/C18H34O6/c19-15(11-7-3-1-5-9-13-17(21)22)16(20)12-8-4-2-6-10-14-18(23)24/h15-16,19-20H,1-14H2,(H,21,22)(H,23,24) |
InChI-Schlüssel |
NQBSWIGTUPEPIH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC(C(CCCCCCCC(=O)O)O)O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


